molecular formula C7H5BrN2O B3219410 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol CAS No. 1190318-44-5

3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Cat. No.: B3219410
CAS No.: 1190318-44-5
M. Wt: 213.03 g/mol
InChI Key: RDRCGNYBKZROEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol is a versatile brominated azaindole derivative offered for research and further manufacturing use. This compound serves as a key synthetic intermediate in medicinal chemistry and drug discovery. The bromine atom at the 3-position and the hydroxyl group at the 6-position provide distinct handles for further functionalization via cross-coupling reactions and other derivatization strategies, making it a valuable scaffold for constructing more complex molecules. The pyrrolopyridine core, also known as an azaindole, is a privileged structure in pharmaceutical research due to its ability to modulate biological activity and improve physicochemical properties. Related pyrrolopyridine scaffolds have demonstrated significant research value in the development of antitumor agents. For instance, structurally similar 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as potent colchicine-binding site inhibitors (CBSIs), which disrupt tubulin polymerization and microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells . This suggests potential research applications for this compound family in oncology. As a building block, this compound can be used to explore structure-activity relationships (SAR) and optimize lead compounds for various therapeutic targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-9-6-1-4(11)2-10-7(5)6/h1-3,9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRCGNYBKZROEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Pyrrolo 3,2 B Pyridine Systems

Retrosynthetic Analysis for 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections involve the late-stage introduction of the bromine atom and the strategic construction of the bicyclic pyrrolopyridine core.

One logical approach begins with the disconnection of the C-Br bond at the 3-position. This suggests a regioselective bromination of a 1H-pyrrolo[3,2-b]pyridin-6-ol precursor. The electron-rich nature of the pyrrole (B145914) ring makes it susceptible to electrophilic substitution, and the 3-position is often a reactive site.

Further disconnection of the pyrrolo[3,2-b]pyridine nucleus itself can be approached in two main ways: formation of the pyrrole ring onto a pre-existing pyridine (B92270) or construction of the pyridine ring onto a pyrrole. The former is more common and involves the cyclization of a suitably functionalized 2,3-disubstituted pyridine. For instance, a key intermediate would be a 3-amino-2-substituted pyridine, which can undergo cyclization to form the pyrrole ring. A plausible precursor could be a 2-chloro-3-nitropyridine (B167233) derivative, where the chloro and nitro groups can be manipulated to introduce the necessary functionalities for pyrrole ring annulation.

An alternative disconnection involves forming the pyridine ring from a pyrrole precursor. This is generally a less common strategy but can be a viable option depending on the availability of starting materials.

Classical and Modern Synthetic Routes to the Pyrrolo[3,2-b]pyridine Nucleus

The construction of the pyrrolo[3,2-b]pyridine scaffold can be achieved through various classical and modern synthetic methodologies. These strategies often involve the sequential or convergent assembly of the two heterocyclic rings.

The formation of the pyrrole ring is a crucial step in many syntheses of pyrrolopyridines. Several named reactions and modern catalytic methods can be employed for this purpose.

Paal-Knorr Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. In the context of pyrrolo[3,2-b]pyridine synthesis, this would require a suitably substituted aminopyridine to react with a 1,4-dicarbonyl compound.

Hantzsch Pyrrole Synthesis: This method utilizes the reaction of an α-halo ketone with a β-ketoester and an amine. This can be adapted to form the pyrrolo[3,2-b]pyridine core.

Fischer Indole Synthesis: While primarily used for indoles, the Fischer synthesis can be adapted for azaindoles. This involves the reaction of a substituted pyridine hydrazine (B178648) with an aldehyde or ketone under acidic conditions.

Modern Catalytic Methods: Palladium-catalyzed cross-coupling reactions have become powerful tools for the synthesis of heterocyclic systems. For example, a Sonogashira coupling of a 3-amino-2-halopyridine with a terminal alkyne, followed by an intramolecular cyclization, can afford the pyrrolo[3,2-b]pyridine skeleton.

Pyrrole Ring Formation Method Key Reactants General Conditions
Paal-Knorr Synthesis1,4-dicarbonyl compound, aminopyridineAcidic or neutral, heating
Hantzsch Synthesisα-halo ketone, β-ketoester, aminopyridineBase, heating
Fischer SynthesisPyridine hydrazine, aldehyde/ketoneAcid catalyst, heating
Palladium-Catalyzed Cyclization3-Amino-2-halopyridine, terminal alkynePd catalyst, base, heating

While less common, building the pyridine ring onto an existing pyrrole is another viable approach. These strategies often involve cycloaddition reactions or condensation of the pyrrole derivative with a three-carbon component. acsgcipr.org

Kröhnke Pyridine Synthesis: This method involves the reaction of a pyrrole-derived pyridinium (B92312) salt with an α,β-unsaturated carbonyl compound in the presence of a base.

Guareschi-Thorpe Condensation: This involves the reaction of a cyanoacetylated pyrrole with an α,β-unsaturated ketone or aldehyde to construct the pyridine ring.

Cycloaddition Reactions: Diels-Alder reactions using a pyrrole derivative as the diene or dienophile can be employed, although the aromaticity of the pyrrole can make this challenging. numberanalytics.comwikipedia.org

Pyridine Ring Construction Method Key Pyrrole Precursor Co-reactant(s)
Kröhnke SynthesisPyrrole-derived pyridinium saltα,β-Unsaturated carbonyl compound
Guareschi-Thorpe CondensationCyanoacetylated pyrroleα,β-Unsaturated ketone/aldehyde
CycloadditionSubstituted pyrroleDienophile/Diene

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like pyrrolopyridines by combining three or more reactants in a single step. acs.orgrsc.orgrsc.org These reactions are particularly valuable for generating libraries of substituted compounds for drug discovery. nih.gov

One notable MCR is the Ugi reaction followed by a post-condensation cyclization. For instance, a three-component reaction of an aldehyde, an amine, and an isocyanide can generate an intermediate that, upon further reaction, can lead to the pyrrolopyridine scaffold. acs.org Some MCRs can construct the pyrrolo[3,4-b]pyridin-5-one core through a one-pot cascade sequence. nih.govmdpi.com

Multi-Component Reaction Components Key Features
Ugi-based MCRAldehyde, amine, isocyanide, carboxylic acidForms a di-peptide like intermediate that can be cyclized.
Three-component pyrrole synthesisα,β-unsaturated carbonyl, amine, isocyanideDirect formation of substituted pyrroles.

Regioselective Synthesis and Functionalization

The functionalization of the pyrrolo[3,2-b]pyridine nucleus, particularly the introduction of a bromine atom at a specific position, is crucial for synthesizing the target compound.

The pyrrole ring is generally more reactive towards electrophilic substitution than the pyridine ring. Within the pyrrole moiety, the 2- and 3-positions are the most nucleophilic. The regioselectivity of bromination on the 1H-pyrrolo[3,2-b]pyridine core is influenced by the electronic effects of the fused pyridine ring and any substituents present.

For the synthesis of this compound, direct bromination of the 1H-pyrrolo[3,2-b]pyridin-6-ol precursor is the most straightforward approach. The hydroxyl group at the 6-position is an electron-donating group, which can influence the reactivity of the pyridine ring but is less likely to directly control the regioselectivity on the distant pyrrole ring.

Common brominating agents for such systems include:

N-Bromosuccinimide (NBS): This is a mild and highly selective brominating agent for electron-rich aromatic and heterocyclic compounds. It is often the reagent of choice to avoid over-bromination and side reactions.

Bromine (Br₂): Elemental bromine can also be used, often in a solvent like acetic acid or dichloromethane. However, it is more reactive than NBS and may lead to a mixture of products.

Pyridinium Bromide Perbromide (PBPB): This is a solid, stable source of bromine that can be easier to handle than liquid bromine.

The reaction conditions, such as solvent, temperature, and the presence of a catalyst, can be optimized to favor bromination at the 3-position. In many pyrrole systems, the 2-position is kinetically favored, but under thermodynamic control or with bulky substituents on the nitrogen, the 3-substituted product can be obtained. For the 1H-pyrrolo[3,2-b]pyridine system, the fusion to the pyridine ring can sterically and electronically favor substitution at the 3-position. Research on the bromination of similar systems like pyrrolo[1,2-a]quinoxalines has shown that C3-bromination can be achieved with high regioselectivity using NBS. nih.gov

Brominating Agent Typical Conditions Selectivity Notes
N-Bromosuccinimide (NBS)Aprotic solvent (e.g., THF, DMF), room temperature or belowGenerally high regioselectivity for the most nucleophilic position.
Bromine (Br₂)Acetic acid or chlorinated solventsCan be less selective, potential for polybromination.
Pyridinium Bromide PerbromideAcetic acid or THFSolid reagent, offers controlled bromination.

Introduction of Hydroxyl Group at the 6-Position

The introduction of a hydroxyl group at the 6-position of the pyrrolo[3,2-b]pyridine nucleus is a key synthetic step for obtaining compounds like this compound. This functional group can exist in tautomeric equilibrium with its corresponding 6-oxo form, 1,7-dihydro-pyrrolo[3,2-b]pyridin-6-one. A common and effective strategy to achieve this is through the demethylation of a 6-methoxy-pyrrolo[3,2-b]pyridine precursor.

In a related context, the synthesis of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives has been identified through high-throughput screening programs, indicating that the formation of the oxo/hydroxy functionality is a feasible and important transformation for creating biologically relevant molecules. nih.gov The underlying chemistry often relies on the cyclization and functional group manipulation of nitropyridine precursors. For instance, the reduction of a nitro group followed by intramolecular cyclization can lead to the formation of the pyrrolo[3,2-b]pyridine scaffold, with the 6-position primed for functionalization to the hydroxyl group.

N-Substitution and Protection Strategies

The nitrogen atoms in the pyrrolo[3,2-b]pyridine ring system, particularly the pyrrole nitrogen (N-1), possess reactivity that often requires management during multi-step syntheses. N-substitution and the use of nitrogen protecting groups are fundamental strategies to control reactivity, improve solubility, and direct the regioselectivity of subsequent reactions.

One of the most common strategies is the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the 1H-pyrrolo[3,2-b]pyridine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The Boc group is advantageous due to its stability under a wide range of reaction conditions, including those used for transition-metal-catalyzed cross-coupling, and its facile removal under acidic conditions (e.g., with hydrochloric acid or trifluoroacetic acid). researchgate.netotterbein.edu The protection of the N-H group is often crucial for the success of subsequent coupling reactions, as the unprotected amine can sometimes interfere with the catalytic cycle. otterbein.edu

Direct N-substitution is also a valuable method for introducing diversity into the pyrrolo[3,2-b]pyridine scaffold. N-arylation, for example, can be accomplished via a copper-catalyzed Ullmann-type reaction or a palladium-catalyzed Buchwald-Hartwig amination. A notable example involves the reaction of a 6-bromo-1H-pyrrolo[3,2-c]pyridine with an arylboronic acid, such as 3,4,5-trimethoxyphenylboronic acid, in the presence of copper(II) acetate (B1210297) and a base like potassium carbonate, to yield the N-aryl product. nih.gov This demonstrates that the N-H bond can be directly functionalized to install complex substituents.

StrategyReagentsPurposeReference
N-Protection Boc₂O, TEA, DMAPProtects the pyrrole N-H during synthesis, enhances solubility. researchgate.net
N-Deprotection 4 N HCl in dioxaneRemoves the Boc protecting group to liberate the N-H. researchgate.net
N-Arylation Arylboronic acid, Cu(OAc)₂, K₂CO₃Introduces an aryl substituent directly onto the pyrrole nitrogen. nih.gov

Advanced Synthetic Techniques

Modern synthetic organic chemistry offers a powerful toolkit for the construction and functionalization of complex heterocyclic systems like pyrrolo[3,2-b]pyridines. These advanced techniques enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, often with high selectivity and yields.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halo-aza-indoles such as this compound. mdpi-res.com The bromine atom at the 3-position serves as an excellent handle for introducing a wide variety of substituents.

The Suzuki-Miyaura reaction is the most prominently used method in this context. It involves the palladium-catalyzed coupling of the bromo-substituted pyrrolopyridine with an organoboron reagent, typically a boronic acid or a boronic ester. rsc.orgresearchgate.net For instance, a Boc-protected 3-iodo-pyrrolo[3,2-b]pyridine can be coupled with phenylboronic acid or 3,4-dimethoxyphenylboronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate in a dioxane/water solvent system. researchgate.net Similarly, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine undergoes efficient Suzuki coupling with various arylboronic acids under microwave irradiation to generate 6-aryl derivatives. nih.gov These reactions are highly versatile and tolerate a broad range of functional groups.

The Stille reaction, which uses organostannane reagents, represents another powerful cross-coupling method. Although less common than the Suzuki reaction due to the toxicity of tin compounds, it offers complementary reactivity and is reviewed as a key method for functionalizing the related pyrrolo[2,3-d]pyrimidine scaffold. osi.lv

The table below summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions on related scaffolds.

Starting MaterialCoupling PartnerCatalystBaseSolventYieldReference
Boc-protected 3-iodo-pyrrolo[3,2-b]pyridinephenyl-B(OH)₂Pd(PPh₃)₄K₂CO₃Dioxane/H₂O70% researchgate.net
Boc-protected 3-iodo-pyrrolo[3,2-b]pyridine3,4-dimethoxyphenyl-B(OH)₂Pd(PPh₃)₄K₂CO₃Dioxane/H₂O15% researchgate.net
6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridinesubstituted phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O57-63% nih.gov
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneHigh mdpi.com

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization (e.g., halogenation) of the substrate. rsc.org For pyrrolo[3,2-b]pyridine and related systems, C-H activation can provide a direct pathway to introduce new substituents.

Research on the related 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (TAPP) core has shown that positions 3 and 6 are intrinsically reactive, making them prime targets for functionalization. rsc.org Pyridine C-H functionalization itself is a challenging but rapidly developing field, with innovative strategies enabling regioselective modifications that were previously difficult to achieve. beilstein-journals.orgnih.gov These methods often employ transition metal catalysts (e.g., palladium, nickel, rhodium) that can selectively cleave a C-H bond and initiate a catalytic cycle for bond formation. For instance, pyridine N-oxides can be used to direct ortho-C–H arylation. beilstein-journals.org While specific examples on this compound are not abundant, the principles established for pyridine and other N-heterocycles suggest that direct functionalization at available C-H positions (e.g., C-2, C-7) is a viable and powerful strategy for future synthetic efforts. rsc.orgnih.gov

Photochemical and Electrochemical Synthesis Methods

Photochemical and electrochemical methods offer unique reactivity pathways that are often complementary to traditional thermal reactions. These techniques can generate highly reactive intermediates under mild conditions, enabling novel transformations.

Photocatalysis is increasingly used for C-H functionalization. nih.gov Visible-light photocatalysis, for example, can initiate radical-based reactions like the Minisci reaction, allowing for the introduction of alkyl or acyl groups onto electron-deficient heterocycles like pyridine. This approach is considered a green and powerful tool for late-stage functionalization.

Electrochemical studies on related pyrrolo[3,2-b]pyrrole (B15495793) systems have revealed that these cores can undergo reversible oxidation processes. rsc.orgnih.gov This electrochemical behavior highlights the potential for using electrosynthesis to mediate redox reactions on the pyrrolopyridine scaffold. By controlling the applied potential, specific oxidation or reduction reactions can be triggered, potentially leading to dimerization, polymerization, or the introduction of nucleophiles in a controlled manner. While still an emerging area for this specific heterocycle, these methods hold promise for developing novel synthetic routes.

Green Chemistry Principles in Pyrrolo[3,2-b]pyridine Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact. These principles focus on reducing waste, avoiding hazardous solvents, improving energy efficiency, and increasing atom economy.

For the synthesis of pyridine-containing heterocycles, several green approaches can be envisioned. One notable example is the use of mechanochemistry , where reactions are conducted by grinding solid reagents together, often in the absence of a solvent (solvent-free) or with minimal solvent (liquid-assisted grinding). researchgate.net A mechanochemical approach for the synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) has been successfully developed, demonstrating the utility of this technique for related N-heterocycles. This method is safe, energy-efficient, and atom-economical. researchgate.net

Another key principle is the use of water as a reaction solvent. Many modern cross-coupling reactions, including the Suzuki-Miyaura reaction, can be performed in aqueous media, which significantly reduces the reliance on volatile and often toxic organic solvents. researchgate.net Furthermore, the development of catalyst systems that operate under milder conditions (lower temperatures, shorter reaction times), such as those employing microwave irradiation, contributes to energy efficiency. nih.gov The move towards direct C-H functionalization also aligns with green chemistry ideals by reducing the number of synthetic steps and the generation of stoichiometric byproducts associated with pre-functionalization. rsc.org

Chemical Reactivity and Derivatization Strategies

Reactivity Profile of the Bromo Substituent at Position 3

The bromine atom at the 3-position of the pyrrole (B145914) ring is a key handle for introducing molecular diversity. Its reactivity is influenced by the electron-rich character of the pyrrole moiety, which can facilitate certain substitution reactions.

Nucleophilic Substitution Reactions

The bromine atom at position 3 is susceptible to nucleophilic displacement, a reaction facilitated by the electron-rich nature of the pyrrole ring which can stabilize the transition state. While direct literature on the nucleophilic substitution of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol is not abundant, the reactivity can be inferred from related bromo-azaindole systems. The bromine atom on a bromo-pyrrolopyridine is known to be active and can participate in nucleophilic substitution reactions with various nucleophiles such as alkoxides and amines.

For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) N-oxide with amines has been shown to result in nucleophilic substitution at the 3-position, indicating the feasibility of such reactions on a pyridine-fused system. It is anticipated that this compound would react with strong nucleophiles under appropriate conditions, likely requiring elevated temperatures or the use of a catalyst.

Table 1: Potential Nucleophilic Substitution Reactions at Position 3
NucleophileReagent ExampleExpected Product
AmineR-NH₂3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol
AlkoxideR-ONa3-alkoxy-1H-pyrrolo[3,2-b]pyridin-6-ol
ThiolateR-SNa3-(alkylthio)-1H-pyrrolo[3,2-b]pyridin-6-ol

Metal-Catalyzed Cross-Coupling Transformations

The 3-bromo substituent serves as an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the 3-bromo-pyrrolopyridine and a boronic acid or ester is a powerful method for introducing aryl or heteroaryl groups at position 3. For example, the Suzuki-Miyaura coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids has been successfully demonstrated, highlighting the utility of this reaction for derivatizing the bromo-azaindole scaffold. nih.gov

Sonogashira Coupling: The palladium- and copper-cocatalyzed Sonogashira coupling allows for the introduction of alkyne moieties. This reaction typically involves the coupling of the 3-bromo derivative with a terminal alkyne, providing access to 3-alkynyl-1H-pyrrolo[3,2-b]pyridin-6-ol derivatives.

Heck Coupling: The palladium-catalyzed Heck reaction enables the arylation or vinylation of the 3-position by coupling with an alkene. This reaction provides a route to stilbene (B7821643) and cinnamate (B1238496) analogues.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Bromo-Azaindoles
Reaction TypeCatalyst/ReagentsSubstrate ExampleProduct Example
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N3-bromo-azaindole3-alkynyl-azaindole
HeckPd(OAc)₂, P(o-tol)₃, Et₃N3-bromo-azaindole3-alkenyl-azaindole

Reactivity of the Hydroxyl Group at Position 6

The hydroxyl group at the 6-position on the pyridine (B92270) ring is another key site for derivatization, allowing for the modulation of the compound's physicochemical properties.

O-Alkylation and O-Acylation Reactions

The phenolic nature of the 6-hydroxyl group allows for standard ether and ester formation reactions.

O-Alkylation: The hydroxyl group can be readily alkylated to form ethers using alkyl halides or sulfates in the presence of a base. A general and environmentally benign method for the O-alkylation of hydroxypyridines has been developed using aqueous micellar media, which could be applicable to this compound. scirp.org

O-Acylation: Esterification of the 6-hydroxyl group can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine (B128534). This reaction provides access to a variety of ester derivatives.

Table 3: Derivatization of the 6-Hydroxyl Group
Reaction TypeReagent ExampleProduct Type
O-AlkylationR-X (X=Br, I), Base6-alkoxy-3-bromo-1H-pyrrolo[3,2-b]pyridine
O-Acylation(RCO)₂O or RCOCl, Base6-acyloxy-3-bromo-1H-pyrrolo[3,2-b]pyridine

Tautomeric Considerations

The 6-hydroxy-1H-pyrrolo[3,2-b]pyridine moiety can exist in equilibrium with its tautomeric pyridinone form, 3-bromo-1,7-dihydro-pyrrolo[3,2-b]pyridin-6-one . This phenomenon is analogous to the well-studied tautomerism of 2-hydroxypyridine (B17775) and 2-pyridone. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In polar solvents, the pyridinone form is generally favored, while nonpolar solvents tend to favor the hydroxypyridine form. This tautomerism is a crucial consideration in its chemical reactions and biological interactions, as the two forms exhibit different reactivity and hydrogen bonding capabilities.

Electrophilic and Nucleophilic Reactions on the Pyrrole and Pyridine Rings

The fused pyrrolo[3,2-b]pyridine ring system possesses distinct regions of reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution: The electron-rich pyrrole ring is the preferred site for electrophilic attack. In 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), electrophilic substitution such as nitration, bromination, and iodination occurs predominantly at the 3-position. rsc.org Since the 3-position in the target molecule is already occupied by a bromine atom, further electrophilic substitution would be directed to other positions on the pyrrole or pyridine ring, likely at the less reactive C2 or C5 positions, depending on the reaction conditions and the directing effects of the existing substituents.

Nucleophilic Substitution: The pyridine ring is generally susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 5 and 7 in this system). The presence of the electron-withdrawing nitrogen atom facilitates these reactions. Nucleophilic substitution on the pyridine ring of the parent 1H-pyrrolo[3,2-b]pyridine would be expected to occur at positions 5 and 7. The presence of the 6-hydroxyl group (or its tautomeric pyridinone form) will significantly influence the regioselectivity of such reactions.

Table 4: Reactivity of the Pyrrolo[3,2-b]pyridine Ring System
Reaction TypePosition(s) of AttackInfluencing Factors
Electrophilic SubstitutionC2, C5Electron-rich pyrrole ring, directing effects of existing substituents
Nucleophilic SubstitutionC5, C7Electron-deficient pyridine ring, position of the ring nitrogen

Nitration, Sulfonation, and Halogenation

Electrophilic aromatic substitution (EAS) reactions on the this compound scaffold are complex due to the presence of multiple directing groups and the inherent reactivity differences between the pyrrole and pyridine rings. The hydroxyl group (-OH) is a strong activating group and an ortho-para director, while the bromo group (-Br) is a deactivating but ortho-para directing substituent. pressbooks.pubstackexchange.compitt.edu The pyridine nitrogen acts as a deactivating group, making the pyridine ring less susceptible to electrophilic attack than the pyrrole ring. pearson.com

Nitration: The nitration of 1H-pyrrolo[3,2-b]pyridine derivatives is influenced by the substituents present on the ring. For instance, the nitration of a related 2-bromo-5-methylpyridine-1-oxide with fuming nitric acid in sulfuric acid proceeds at the 4-position of the pyridine ring. nih.gov In the case of this compound, the powerful activating effect of the hydroxyl group at position 6 would likely direct nitration to its ortho positions (positions 5 and 7). However, the deactivating effect of the pyridine nitrogen and the steric hindrance from the adjacent pyrrole ring may influence the regioselectivity. The pyrrole ring, being more electron-rich, is generally more susceptible to electrophilic attack than the pyridine ring. The C2 position of the pyrrole ring is a likely site for nitration, influenced by the directing effect of the pyrrole nitrogen.

Sulfonation: Specific literature on the direct sulfonation of this compound is not readily available. However, considering the general principles of electrophilic aromatic substitution, sulfonation would be expected to occur preferentially on the more activated pyrrole ring. The hydroxyl group at position 6 would also direct the sulfonyl group to the ortho positions (5 and 7) of the pyridine ring, though the reactivity of the pyridine ring is generally lower.

Halogenation: Further halogenation of this compound would also be directed by the existing substituents. The activating hydroxyl group would favor substitution at the 5 and 7-positions of the pyridine ring. The pyrrole ring is also a potential site for halogenation, particularly at the C2 position. The choice of halogenating agent and reaction conditions would be crucial in controlling the regioselectivity of the reaction.

A summary of the predicted regioselectivity for these electrophilic substitution reactions is presented in Table 1.

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄3-bromo-2-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol and/or 3-bromo-5-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol
SulfonationSO₃/H₂SO₄3-bromo-1H-pyrrolo[3,2-b]pyridin-6-sulfonic acid (at C2 or C5)
HalogenationX₂/Lewis Acid2,3-dihalo-1H-pyrrolo[3,2-b]pyridin-6-ol and/or 3,5-dihalo-1H-pyrrolo[3,2-b]pyridin-6-ol

Reactions at the Nitrogen Heteroatoms

The 1H-pyrrolo[3,2-b]pyridine scaffold contains two nitrogen atoms, one in the pyrrole ring (N1) and one in the pyridine ring (N4), both of which can potentially undergo reactions such as alkylation and acylation.

N-Alkylation and N-Acylation: The nitrogen atom of the pyrrole ring (N1) is generally more nucleophilic than the pyridine nitrogen (N4) and is the preferred site for alkylation and acylation reactions. This is due to the lone pair of electrons on the pyrrole nitrogen being part of the aromatic sextet, making it less available for protonation but still reactive towards electrophiles. In contrast, the lone pair on the pyridine nitrogen is in an sp² hybrid orbital and is not involved in the aromatic system, making it more basic but less nucleophilic for substitution reactions.

Derivatization at the N1 position can be achieved using various alkylating and acylating agents under basic conditions. For example, N-alkylation can be performed using alkyl halides in the presence of a base like sodium hydride, while N-acylation can be carried out with acid chlorides or anhydrides. These reactions allow for the introduction of a wide range of functional groups at the N1 position, which can be crucial for modulating the biological activity of the molecule.

Development of Libraries of this compound Derivativesyoutube.com

The development of chemical libraries based on the this compound scaffold is a key strategy in drug discovery to explore the structure-activity relationship (SAR) and identify potent and selective modulators of biological targets.

Rational Design of Analogue Libraries

Rational design of analogue libraries for this compound derivatives involves leveraging structural information of the target protein and known ligand-binding interactions to design new compounds with improved properties. This approach often employs computational methods such as molecular docking and pharmacophore modeling.

Key strategies in the rational design of this compound analogues include:

Scaffold Hopping and Isosteric Replacement: This involves replacing the pyrrolopyridine core or its substituents with other chemical groups that have similar steric and electronic properties but may offer improved pharmacokinetic profiles or novel intellectual property. nih.govresearchgate.net For example, the bromine atom at the 3-position can be replaced with other functional groups via cross-coupling reactions to explore different interactions with the target protein.

Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode of this compound and its analogues. This information can then be used to design new derivatives with enhanced binding affinity and selectivity. Modifications can be targeted to the 3-position, the 6-hydroxyl group, or the nitrogen atoms to optimize interactions with specific residues in the binding pocket.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential structural features required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. New analogues of this compound can then be designed to fit this pharmacophore model.

An example of a rationally designed library could involve the derivatization at key positions as outlined in Table 2.

Position of DerivatizationRationaleExample Functional Groups
C3 (via cross-coupling)Explore new interactions in the binding pocketAryl, heteroaryl, alkyl, cyano
O6 (alkylation/acylation)Modulate hydrogen bonding and solubilitySmall alkyl chains, esters, ethers
N1 (alkylation/acylation)Modify solubility and metabolic stabilityAlkyl, acyl, sulfonyl groups

Combinatorial Chemistry Approaches

Combinatorial chemistry allows for the rapid synthesis of large numbers of compounds in a systematic and efficient manner. For the this compound scaffold, combinatorial libraries can be generated by reacting the core structure with a variety of building blocks.

A typical combinatorial approach would involve:

Solid-Phase or Solution-Phase Synthesis: The this compound core can be attached to a solid support or used in solution-phase synthesis.

Parallel Synthesis: The core scaffold is then reacted with a diverse set of reagents in a parallel fashion. For example, the bromine at the C3 position is a versatile handle for various cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents.

Purification and Screening: The resulting library of compounds is then purified and screened for biological activity.

A hypothetical combinatorial library synthesis is depicted below, showcasing the diversity that can be achieved from the this compound scaffold.

Spectroscopic and Advanced Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Infrared (IR) and Raman spectroscopy are crucial techniques for identifying the functional groups present in a molecule. For 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol, one would anticipate characteristic vibrational bands corresponding to its key structural features.

Expected Data (Hypothetical):

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum, indicative of the hydroxyl group.

N-H stretch: A sharp to medium band around 3300-3500 cm⁻¹ for the pyrrole (B145914) N-H.

C-H stretch (aromatic): Multiple weak to medium bands typically appearing above 3000 cm⁻¹.

C=C and C=N stretches: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the fused aromatic rings.

C-O stretch: A band in the 1000-1260 cm⁻¹ range.

C-Br stretch: A strong absorption in the lower frequency region, typically between 500-700 cm⁻¹.

A comprehensive search of scientific databases did not yield specific experimental IR or Raman spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Two-dimensional (2D) NMR techniques like COSY and HSQC would further confirm the connectivity of atoms.

Expected Data (Hypothetical):

¹H NMR: Signals corresponding to the protons on the pyrrole and pyridine (B92270) rings, as well as the hydroxyl and amine protons. The chemical shifts and coupling constants would be unique to the substitution pattern. For instance, the proton on the pyrrole ring would likely appear as a singlet, and the protons on the pyridine ring would show characteristic splitting patterns.

¹³C NMR: Resonances for each unique carbon atom in the molecule. The carbon attached to the bromine atom would be significantly influenced, as would the carbon bearing the hydroxyl group.

Despite searches for experimental data, no specific ¹H, ¹³C, or 2D NMR spectra for this compound have been found in the available literature.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental formula.

Expected Data (Hypothetical):

Molecular Ion Peak (M⁺): An intense peak corresponding to the exact molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio) would be expected.

Fragmentation Pattern: Fragmentation would likely involve the loss of bromine, carbon monoxide, or other small fragments, providing clues about the molecule's structure.

Specific mass spectrometry data, including molecular ion peak and fragmentation analysis for this compound, is not currently documented in the reviewed sources.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Structure Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is dependent on the extent of conjugation. Fluorescence spectroscopy measures the emission of light from an excited electronic state.

Expected Data (Hypothetical):

UV-Vis Spectrum: Absorption maxima (λmax) characteristic of the conjugated pyrrolo-pyridine aromatic system. The presence of the hydroxyl and bromo substituents would influence the position and intensity of these absorptions.

Fluorescence Spectrum: If the compound is fluorescent, an emission spectrum would be observed at a longer wavelength than the absorption maximum, with a characteristic Stokes shift.

No experimental UV-Vis absorption or fluorescence spectra for this compound were found in the scientific literature.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.

Expected Data (Hypothetical):

Crystal Structure Data: Detailed information on the unit cell dimensions, space group, and atomic coordinates. This would confirm the planar structure of the fused rings and reveal how the molecules pack in the crystal lattice, including any hydrogen bonding involving the hydroxyl and pyrrole N-H groups.

There are no published X-ray crystal structures for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This is used to confirm the empirical formula.

Expected Data (Hypothetical):

Elemental Composition: The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Bromine would be compared to the calculated theoretical values for the molecular formula C₇H₅BrN₂O.

ElementTheoretical %
Carbon (C)39.10
Hydrogen (H)2.34
Bromine (Br)37.16
Nitrogen (N)13.03
Oxygen (O)7.44

Specific experimental elemental analysis data for this compound is not available in the surveyed literature.

Computational and Theoretical Investigations of Pyrrolo 3,2 B Pyridin 6 Ol Systems

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity and properties. Molecular Orbital (MO) theory is a cornerstone of this analysis, with particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com These frontier orbitals are critical in determining how a molecule interacts with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. mdpi.com Computational studies on related heterocyclic systems, such as 3-bromo-2-hydroxypyridine (B31989), have used Density Functional Theory (DFT) to calculate these energy values. For instance, calculations on 3-bromo-2-hydroxypyridine have shown that the HOMO-LUMO energy gap is around 5.4 eV, which characterizes its chemical reactivity and kinetic stability. mdpi.com Similar calculations for pyrrolopyridine systems help in understanding their charge transfer properties and identifying the most probable sites for electrophilic and nucleophilic attacks. wu.ac.th Natural Bond Orbital (NBO) analysis is another technique used to explain charge transfer and delocalization of charge resulting from intramolecular interactions. wu.ac.th

Table 1: Representative Frontier Orbital Energies for a Related Compound (3-Bromo-2-Hydroxypyridine)

Solvent HOMO (eV) LUMO (eV) Energy Gap (eV)
Gas -6.880 -1.475 5.406
Water -6.880 -1.475 5.406
DMSO -6.880 -1.475 5.405
Methanol -6.879 -1.475 5.403

Data sourced from a DFT study on 3-bromo-2-hydroxypyridine, a structurally related molecule. mdpi.com

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, including molecules. nih.gov It is a popular choice for calculating the optimized geometry (bond lengths and angles), vibrational frequencies, and various electronic properties of heterocyclic compounds. wu.ac.thsemanticscholar.org

In a typical DFT study, the geometry of the molecule is optimized to find its lowest energy conformation. From this optimized structure, a range of properties can be calculated. Geometrical parameters like bond lengths and angles provide a detailed picture of the molecular structure. wu.ac.th Electronic properties such as Mulliken atomic charges, natural population analysis, and the molecular electrostatic potential (MEP) map can also be determined. wu.ac.thsemanticscholar.org The MEP map is particularly useful as it visualizes the electron density distribution, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). mdpi.com For pyrrolopyridine derivatives, DFT calculations are crucial for understanding how substituents affect the geometry and electronic distribution of the fused ring system.

Table 2: Common DFT Functionals and Basis Sets for Heterocyclic Systems

Method Functional Basis Set Application
DFT B3LYP 6-311++G(d,p) Geometry Optimization, Vibrational Frequencies, Electronic Properties mdpi.comwu.ac.th
DFT B3LYP 6-31G(d,p) Geometry Optimization, NMR Chemical Shifts semanticscholar.org
TD-DFT B3LYP 6-311++G(d,p) UV-Visible Spectra, HOMO-LUMO Analysis mdpi.com

This table summarizes methods commonly employed in computational studies of related heterocyclic compounds.

Tautomerism and Isomerism: Theoretical Studies on Relative Stabilities

Pyrrolo[3,2-b]pyridin-6-ol can exist in different tautomeric forms, primarily the enol form (-ol) and the keto form (-one). Computational methods, particularly DFT, are highly effective in determining the relative stabilities of these tautomers. By calculating the total electronic energy of the optimized geometry for each tautomer, researchers can predict which form is more stable in the gas phase or in different solvents. For the related 3-bromo-2-hydroxypyridine system, theoretical studies have investigated its tautomeric equilibrium. mdpi.com Such studies are vital as the dominant tautomer can have significantly different biological activity and physicochemical properties.

Isomerism, relating to the position of atoms, is also a key feature of the pyrrolopyridine scaffold. For example, 1H-pyrrolo[3,2-b]pyridine and 1H-pyrrolo[2,3-b]pyridine are constitutional isomers that differ in the arrangement of the nitrogen atom in the pyridine (B92270) ring. nih.govnih.gov Quantum chemical calculations can predict the relative stabilities of these isomers. Studies on related pyrroloquinoline scaffolds have shown that the position of the quinoline (B57606) nitrogen atom can significantly affect the molecule's orientation and its binding affinity to biological targets. nih.gov These theoretical predictions of isomer stability are valuable for guiding synthetic strategies toward the desired isomer.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For pyrrolopyridine scaffolds, MD simulations provide critical insights into their conformational flexibility and how they interact with biological targets, such as protein kinases. nih.govresearchgate.net These simulations can model the behavior of a ligand within a protein's binding site, helping to predict the stability of the ligand-protein complex. nih.govmdpi.com

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex over the simulation time. nih.gov The Root Mean Square Fluctuation (RMSF) is used to identify the flexibility of different parts of the protein and ligand. Furthermore, MD simulations are used to calculate the binding free energy between a ligand and its target, which provides a quantitative estimate of the binding affinity. nih.govresearchgate.net For various pyrrolopyridine and pyrrolopyrimidine derivatives, MD simulations have been successfully used to understand binding modes, confirm docking results, and rationalize the activity of inhibitors against targets like Janus kinases (JAKs). nih.govresearchgate.net

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations

Parameter Description Significance
RMSD (Root Mean Square Deviation) Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. nih.gov Indicates the stability of the protein-ligand complex over time. Low, stable fluctuations suggest a stable binding pose. mdpi.com
RMSF (Root Mean Square Fluctuation) Measures the deviation of each particle (e.g., protein residue) from its average position over the course of the simulation. Highlights flexible regions of the protein, which can be important for ligand binding and conformational changes.
Binding Free Energy (e.g., MM/PBSA) Calculates the free energy of binding of a ligand to a protein, considering van der Waals, electrostatic, and solvation energies. researchgate.net Provides a quantitative prediction of binding affinity, helping to rank potential inhibitors.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Pyrrolopyridine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.net These models are essential tools in drug discovery for predicting the activity of new compounds without the need for synthesis and testing. nih.govresearchgate.net

For pyrrolopyridine and related scaffolds like pyrrolopyrimidines, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed. nih.govmdpi.commdpi.com These methods generate 3D contour maps that visualize the regions where steric, electrostatic, and hydrophobic properties of a molecule should be modified to enhance activity. researchgate.net The models are built using a training set of molecules with known activities and then validated using a test set. nih.gov Successful QSAR models for pyrrolopyridine-based inhibitors have helped to identify key structural features required for potent inhibition of various kinases, guiding the design of new, more effective compounds. nih.govresearchgate.net

Prediction of Reactivity and Reaction Mechanisms through Computational Methods

Computational methods are invaluable for predicting the chemical reactivity of molecules and elucidating complex reaction mechanisms. For a molecule like 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol, theoretical calculations can predict sites of reactivity. The bromine atom on the pyrrole (B145914) ring is an active site, capable of participating in nucleophilic substitution reactions, making it a key handle for further chemical modification. pipzine-chem.com Similarly, the pyridine nitrogen and the hydroxyl group are potential sites for various chemical transformations. pipzine-chem.com

DFT calculations can be used to model entire reaction pathways, including the structures of reactants, transition states, and products. By calculating the activation energies associated with each step, researchers can determine the most favorable reaction mechanism. rsc.org For instance, a computational study on the synthesis of pyrrolidinedione derivatives detailed the energy barriers for each stage of the reaction, including Michael addition and cyclization, providing a deep understanding of the process. rsc.org Such mechanistic insights are crucial for optimizing reaction conditions and designing efficient synthetic routes to novel pyrrolopyridine derivatives.

Investigation of Biological Activities and Molecular Mechanisms

Mechanistic Studies of Enzyme Inhibition

The pyrrolopyridine nucleus is a privileged scaffold in the design of enzyme inhibitors, demonstrating activity against several key enzyme families, including kinases and proteases.

Derivatives of the pyrrolopyridine scaffold have been extensively investigated as inhibitors of a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govrjeid.com

FMS Kinase: A series of pyrrolo[3,2-c]pyridine derivatives have been evaluated for their inhibitory effects on FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in cancer and inflammatory disorders. One potent derivative, compound 1r , demonstrated significant FMS kinase inhibition with an IC50 value of 30 nM, which was 3.2 times more potent than the lead compound, KIST101029. This compound also showed potent antiproliferative activity against various cancer cell lines. nih.gov

Fibroblast Growth Factor Receptor (FGFR): The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a core structure for potent FGFR inhibitors. rsc.org Optimization of this scaffold led to the identification of compound 4h , which exhibited strong inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7, 9, and 25 nM, respectively. rsc.org

c-Met and Anaplastic Lymphoma Kinase (ALK): While direct inhibition by a 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol analog is not explicitly detailed in the reviewed literature, related heterocyclic structures are known inhibitors. For instance, novel 6-aminofuro[3,2-c]pyridines have been developed as potent inhibitors of cMET and RON kinases. Similarly, 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines have been discovered as potent ALK inhibitors, highlighting the versatility of pyridine-fused heterocyclic systems in targeting this kinase family.

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
Pyrrolo[3,2-c]pyridine derivative (1r)FMS30 nih.gov
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR17 rsc.org
FGFR29
FGFR325

HIV-1 Integrase: The pyrrolopyridine scaffold is a key structural feature in some anti-HIV agents. Fostemsavir, an HIV-1 attachment inhibitor, contains a pyrrolopyridine ring and is a prodrug of temsavir, which targets the viral envelope glycoprotein (B1211001) gp120 to prevent entry into host cells. mdpi.com Additionally, bicyclic hydroxy-1H-pyrrolopyridine-trione derivatives have been identified as a novel class of HIV-1 integrase inhibitors. These compounds have shown low micromolar inhibitory potencies, with a notable selectivity for the strand transfer reaction over 3'-processing. nih.gov

Human Neutrophil Elastase (HNE): The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel framework for the development of potent HNE inhibitors. These compounds are being explored for the treatment of inflammatory diseases, particularly those affecting the pulmonary system.

Recent research has expanded the scope of pyrrolopyridine derivatives to other enzyme targets. In an effort to discover novel inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) to stimulate the STING pathway for cancer immunotherapy, a series of pyrrolopyrimidine and pyrrolopyridine derivatives were designed. One such derivative, 18p , demonstrated high potency against ENPP1 with an IC50 of 25.0 nM and activated the STING pathway in a concentration-dependent manner. researchgate.net This highlights the potential of the pyrrolopyridine core in the development of novel immune modulators. researchgate.net

Receptor Binding and Modulation Mechanisms (e.g., muscarinic acetylcholine (B1216132) receptor allosteric modulation)

The M1 and M4 muscarinic acetylcholine receptors (mAChR) are significant targets for treating neurological and neurodegenerative diseases such as Alzheimer's disease and schizophrenia. nih.govgoogleapis.com The development of selective activators for these receptors has been a major focus of research. Pyrrolopyridine derivatives have emerged as effective positive allosteric modulators (PAMs) of these receptors. nih.govgoogleapis.comwipo.int

Positive allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. This binding induces a conformational change that increases the affinity or efficacy of the orthosteric ligand. This approach offers greater subtype selectivity compared to orthosteric agonists, potentially reducing side effects. nih.gov Patents have described 5,7-dihydro-pyrrolo-pyridine derivatives as activators of the M4 muscarinic receptor, indicating their potential for treating schizophrenia and other neuropsychiatric disorders. googleapis.com Similarly, other pyrrolopyridine and pyrazolopyridine derivatives have been prepared as M1 receptor PAMs for the potential treatment of Alzheimer's disease. nih.gov

Cellular Pathway Modulation

By interacting with key enzymes and receptors, pyrrolopyridine derivatives can significantly modulate cellular signaling pathways, with the induction of apoptosis being a frequently observed outcome in cancer cells.

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Pyrrolopyrimidine derivatives have been shown to induce apoptosis through various mechanisms.

One study on novel pyrrolopyrimidine urea (B33335) derivatives found that the most potent compound, 4c , induced apoptosis in HCT-116 colon cancer cells with an IC50 of 0.14 μM. nih.gov This compound was effective in both p53 wild-type and p53-null cell lines, suggesting a p53-independent mechanism of action. nih.gov The study further revealed that the apoptotic cell death was dependent on the BAX/BAK pathway and involved the activation of caspase-9 and caspase-3. nih.gov

In another study, spiro-pyrrolopyridazine derivatives were investigated for their anticancer properties. The compound SPP10 was found to be a potent inducer of apoptosis in MCF-7 breast cancer, H69AR lung cancer, and PC-3 prostate cancer cells. metu.edu.tr Western blot analysis indicated that SPP10 inhibited the anti-apoptotic protein Bcl-2 while promoting the expression of the pro-apoptotic proteins Bax and cytochrome c. metu.edu.tr Furthermore, some multi-targeted kinase inhibitors with a pyrrolo[2,3-d]pyrimidine scaffold have been shown to induce cell cycle arrest and apoptosis, associated with an increase in caspase-3 and Bax and a decrease in Bcl-2 levels. mdpi.com

Compound/ScaffoldCell LineKey Apoptotic EventsReference
Pyrrolopyrimidine urea derivative (4c)HCT-116 (Colon Cancer)p53-independent, BAX/BAK-dependent, Caspase-9/3 activation nih.gov
Spiro-pyrrolopyridazine derivative (SPP10)MCF-7, H69AR, PC-3Inhibition of Bcl-2, Induction of Bax and Cytochrome c metu.edu.tr
Pyrrolo[2,3-d]pyrimidine derivative (5k)HepG2 (Liver Cancer)Cell cycle arrest, Increase in Caspase-3 and Bax, Decrease in Bcl-2 mdpi.com

Cell Cycle Arrest Mechanisms

A comprehensive review of existing scientific literature and databases has found no published research detailing the effects of This compound on cell cycle regulation. Consequently, there is no available data or documented mechanisms regarding its potential to induce cell cycle arrest in any phase (G0/G1, S, G2, or M).

Inhibition of Cell Migration and Invasion Mechanisms

There is currently no scientific literature available that investigates the role of This compound in the inhibition of cell migration and invasion. As a result, no mechanisms of action have been proposed or studied in this context.

Antimicrobial Activity Mechanisms

No research findings were identified concerning the antimicrobial properties of This compound .

Antibacterial Action against Specific Bacterial Strains (e.g., S. aureus, P. aeruginosa, M. tuberculosis)

A search of scientific literature did not yield any studies on the antibacterial activity of This compound against specific bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Mycobacterium tuberculosis. Therefore, there is no data available on its potential efficacy or mechanism of action against these pathogens.

Antifungal and Antiviral Activity Mechanisms

There is no published research available on the antifungal or antiviral properties of This compound . The scientific community has not yet reported any investigations into its potential to inhibit fungal or viral replication or the associated mechanisms.

Development as Chemical Biology Probes

The potential application of This compound as a chemical biology probe has not been explored in any available scientific research.

Fluorescent Probes

No studies have been published on the synthesis or application of This compound as a fluorescent probe. Its photophysical properties and potential for use in cellular imaging or as a biosensor remain uninvestigated.

Affinity-Based Probes

There is no available research demonstrating the use of This compound as an affinity-based probe. The design and synthesis of chemical probes based on this scaffold for applications such as target identification, enzyme profiling, or elucidating drug-protein interactions have not been described in the scientific literature. While related heterocyclic compounds have been utilized in the development of affinity chromatography tools and chemical proteomics, no such studies have been conducted using This compound .

Mechanistic Insights into Anti-Inflammatory and Analgesic Properties

Detailed mechanistic studies into the anti-inflammatory and analgesic properties of This compound are absent from the current body of scientific knowledge. While pyrrole (B145914) and pyrrolopyridine scaffolds are recognized as promising starting points for the development of new anti-inflammatory and analgesic agents, specific data on the activity of This compound , including its effects on key inflammatory pathways or pain signaling cascades, has not been documented. pensoft.netpensoft.net

General research into other pyrrolopyridine derivatives has explored their potential as anti-inflammatory agents by targeting enzymes such as cyclooxygenases (COX-1 and COX-2) or as analgesic compounds through various mechanisms. nih.govnih.govnih.govmdpi.comnih.gov For instance, studies on different classes of pyrrole-containing compounds have shown analgesic effects in animal models, though the specific molecular targets were not always fully elucidated. pensoft.netpensoft.netnih.gov However, these findings cannot be directly extrapolated to This compound without specific experimental validation.

Due to the lack of dedicated research, no data tables or detailed research findings on the biological activities of This compound can be provided.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Substitution Patterns on Biological Activity Mechanisms

The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Alterations in substitution patterns can modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives investigated as anticancer agents, the introduction of different aryl moieties at the 6-position significantly influenced their antiproliferative activities. nih.gov

Studies on related pyrrolopyridine scaffolds have demonstrated that the introduction of electron-donating groups, such as methyl (CH₃) or methoxy (B1213986) (OCH₃), at the para-position of a phenyl ring substituent can lead to an increase in biological activity. nih.gov Conversely, the presence of electron-withdrawing groups like fluoro (F), chloro (Cl), or nitro (NO₂) at the same position has been shown to decrease activity. nih.gov The position of these substituents is also critical, with para-substituted derivatives often exhibiting greater potency than their ortho- or meta-substituted counterparts. nih.gov

In the context of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol, the bromine atom at the 3-position and the hydroxyl group at the 6-position are expected to play a crucial role in defining its biological profile. The electronic and steric properties of these substituents will dictate the molecule's interactions with biological targets.

Table 1: Impact of Phenyl Ring Substituents on the Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives nih.gov
CompoundSubstituent on Phenyl RingPosition of SubstituentEffect on Activity
10d-CH₃paraIncreased
10h-OCH₃paraIncreased
10l-FparaDecreased
10m-ClparaDecreased
10n-NO₂paraDecreased
10i-OH and -OCH₃metaImproved

Role of the Bromo Substituent and Hydroxyl Group in Molecular Interactions

The bromo and hydroxyl substituents are key features of this compound that are likely to govern its interactions with biological macromolecules.

The bromo substituent at the 3-position introduces a region of hydrophobicity and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. The presence of bromine can also influence the compound's metabolic stability and membrane permeability. In some contexts, halogenated compounds exhibit enhanced biological activity due to these improved pharmacokinetic properties.

Conformational Analysis and Bioactivity Correlation

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound would involve determining the preferred spatial arrangement of its atoms and the rotational freedom around its single bonds. The pyrrolopyridine core is a relatively rigid structure, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.

Pharmacophore Modeling and Ligand Design Principles for Pyrrolo[3,2-b]pyridin-6-ol Derivatives

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. A pharmacophore model for pyrrolo[3,2-b]pyridin-6-ol derivatives would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on the structure of this compound, a pharmacophore model would likely include:

A hydrogen bond donor feature corresponding to the N-H of the pyrrole (B145914) ring.

A hydrogen bond donor/acceptor feature from the 6-hydroxyl group.

A hydrophobic/halogen bond donor feature associated with the 3-bromo substituent.

An aromatic ring feature from the pyrrolopyridine core.

These pharmacophoric features can guide the design of new ligands with potentially improved activity. For example, the azaindole (pyrrolopyridine) core is recognized as a key pharmacophore for kinase inhibition. mdpi.com Docking studies of 1H-pyrrolo[2,3-b]pyridine analogs into the active site of kinases like PLK4 have highlighted the importance of hydrogen bonding and steric factors in determining binding orientation and inhibitory activity. koreascience.kr These principles can be applied to the design of novel derivatives of 1H-pyrrolo[3,2-b]pyridin-6-ol.

Bioisosteric Replacements and Their Mechanistic Implications

Bioisosterism is a strategy in medicinal chemistry where an atom or a group of atoms is replaced by another with similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. cambridgemedchemconsulting.comopenaccessjournals.com

For the bromo substituent , potential bioisosteric replacements could include other halogens (Cl, F), a trifluoromethyl group (CF₃), or an isopropyl group. cambridgemedchemconsulting.com Replacing bromine with a different group would alter the size, hydrophobicity, and electronic nature of the substituent at the 3-position, which could in turn affect the compound's binding affinity, selectivity, and metabolic stability. For instance, replacing hydrogen with fluorine can modulate the pKa of a nearby basic nitrogen and block metabolic oxidation. cambridgemedchemconsulting.com

For the hydroxyl group , a common bioisostere is an amino group (NH₂). Other potential replacements include a thiol (SH), a methyl ether (OCH₃), or even a fluorine atom. cambridgemedchemconsulting.com Such a replacement would change the hydrogen bonding capacity and acidity at the 6-position. For instance, replacing a hydroxyl group with an amino group can mimic the tautomeric forms of the parent molecule. rroij.com The choice of bioisostere can have significant mechanistic implications. For example, in the development of influenza endonuclease inhibitors, replacing a carboxylic acid with other metal-binding isosteres was shown to modulate the electronic properties of the hydroxypyridinone ring system and its interaction with the metal ions in the active site. acs.org

Table 2: Potential Bioisosteric Replacements for Substituents on this compound
Original SubstituentPositionPotential BioisosteresPotential Mechanistic Implication
-Br3-Cl, -F, -CF₃, -iPrAlteration of hydrophobicity, halogen bonding capability, and metabolic stability. cambridgemedchemconsulting.com
-OH6-NH₂, -SH, -OCH₃, -FModification of hydrogen bonding capacity, acidity, and metal-coordinating ability. acs.orgcambridgemedchemconsulting.com

Future Research Directions and Translational Potential of this compound in Chemical Research

The heterocyclic compound this compound represents a scaffold of significant interest in medicinal chemistry and chemical biology. As a member of the broader class of pyrrolopyridines, or azaindoles, it shares a structural resemblance to endogenous purines, making it a privileged structure for targeting a variety of biological macromolecules. nih.govnih.gov The presence of a bromine atom and a hydroxyl group offers versatile handles for chemical modification and potential hydrogen bonding interactions, respectively. While specific research on this exact molecule is nascent, its core structure suggests a wealth of opportunities for future investigation. This article explores the prospective research avenues and translational potential of this compound, focusing on its chemical reactivity, the application of advanced computational tools, the development of novel synthetic methodologies, and its potential as a modulator of biological systems.

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol?

The compound can be synthesized via bromination of the parent heterocycle. For example, a method analogous to involves using N-bromosuccinimide (NBS) in dichloromethane under controlled conditions. Reaction monitoring via TLC and purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) yields the brominated product. Alternative routes may involve direct bromination of 1H-pyrrolo[3,2-b]pyridin-6-ol using bromine or HBr in acetic acid, with careful temperature control (0–25°C) to avoid over-bromination .

Q. How can the purity and structural identity of this compound be verified?

Use a combination of analytical techniques:

  • HPLC/GC-MS : Assess purity (>95% as per ).
  • NMR (¹H/¹³C) : Confirm regioselectivity of bromination (e.g., absence of multiple brominated isomers).
  • HRMS : Verify molecular weight (theoretical: C₇H₅BrN₂O = 229.99 g/mol) .
  • FT-IR : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C-Br at ~550 cm⁻¹) .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

  • Topological Polar Surface Area (TPSA) : 48.9 Ų, indicating moderate polarity and potential for passive cellular uptake .
  • Hydrogen Bonding : 2 donors (OH, NH) and 3 acceptors (N, O), influencing solubility in polar solvents (e.g., DMSO, methanol) .
  • LogP : Estimated XlogP ~0.7, suggesting balanced lipophilicity for in vitro assays .

Q. Which spectroscopic methods are critical for characterizing derivatives of this compound?

  • ¹H NMR : Assign peaks to aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (broad singlet ~δ 10–12 ppm).
  • LC-MS/MS : Detect fragmentation patterns to confirm derivatization (e.g., esterification, coupling reactions).
  • X-ray Crystallography : Resolve regiochemistry in crystalline derivatives (if applicable) .

Advanced Research Questions

Q. How does reaction condition optimization influence regioselectivity in bromination?

Bromination regioselectivity depends on:

  • Electrophilic directing groups : The hydroxyl group at position 6 activates specific positions (e.g., para/meta to -OH).
  • Solvent polarity : Polar aprotic solvents (DMF, DCM) favor electrophilic substitution at electron-rich sites.
  • Catalysts : Lewis acids (e.g., FeBr₃) may enhance selectivity. Comparative studies using NBS vs. Br₂ in DCM ( ) show differing yields and byproduct profiles .

Q. What strategies are effective for functionalizing the hydroxyl group to improve bioactivity?

  • Esterification : React with acyl chlorides (e.g., acetyl chloride) to form prodrugs with enhanced membrane permeability (e.g., as in ).
  • Coupling reactions : Use Mitsunobu conditions (DIAD, Ph₃P) to introduce alkyl/aryl groups.
  • Protection/deprotection : Temporarily mask the -OH group (e.g., with TBSCl) during multi-step syntheses .

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Molecular docking : Screen against target enzymes (e.g., kinases) using software like AutoDock Vina. highlights structural analogs binding to kinase ATP pockets .
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Kinase inhibition : Use ADP-Glo™ assays to measure inhibition of kinases (e.g., JAK2, EGFR).
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
  • Enzyme-linked assays : Test interactions with cytochrome P450 isoforms or proteases. Reference similar pyrrolopyridine derivatives in and .

Q. How can structural analogs be designed to improve metabolic stability?

  • Isosteric replacement : Substitute the hydroxyl group with bioisosteres (e.g., -CF₃, -CN) to reduce Phase II metabolism.
  • Deuterium incorporation : Replace hydrogen atoms at metabolically labile positions (e.g., adjacent to N-H) to slow oxidative degradation.
  • Heterocycle modification : Introduce fluorine or methyl groups to block CYP450-mediated oxidation .

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3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol
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3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.